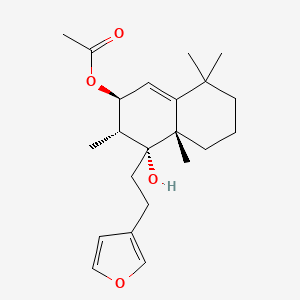
Dehydrofalcarinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrofalcarinol is a long-chain fatty alcohol.
Applications De Recherche Scientifique
Phytochemical Constituents
Dehydrofalcarinol is identified as a phytochemical constituent in Artemisia japonica ssp. littoricola, an Asteraceae species. This acetylenic compound, alongside others like dehydrofalcarindiol, sesquiterpenes, and phenolic compounds, was isolated from the aerial parts of the plant. The structural determination of dehydrofalcarinol was achieved through chemical and spectroscopic methods (Kwon & Lee, 2001).
Influence on Soil Dehydrogenases
A study focusing on the influence of various petroleum products on soil dehydrogenases revealed that dehydrofalcarinol, among other compounds, plays a role in altering soil enzyme activity. This research aimed to evaluate the biostimulation with compost and urea in restoring soil homeostasis contaminated by petroleum products. Dehydrofalcarinol's impact was observed in the modulation of dehydrogenases, enzymes crucial in soil's biological activity and environmental monitoring (Kaczyńska, Borowik, & Wyszkowska, 2015).
Antimalarial Activity and Erythrocyte Alteration
Research on dehydroabietinol, a constituent of Hyptis suaveolens and structurally similar to dehydrofalcarinol, showed its potential antimalarial activity against Plasmodium falciparum. However, it was found that dehydroabietinol incorporates into the erythrocyte membrane, impacting the host cell and indirectly affecting Plasmodium parasites. This study highlights the importance of considering indirect effects on host cells when evaluating the antimalarial efficacy of natural products (Ziegler et al., 2002).
Propriétés
Formule moléculaire |
C17H22O |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
(3R,9Z)-heptadeca-1,9,16-trien-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3-4,10-11,17-18H,1-2,5-9,12H2/b11-10-/t17-/m1/s1 |
Clé InChI |
JRLHSTVTOOELAF-QXPKXGMISA-N |
SMILES isomérique |
C=CCCCCC/C=C\CC#CC#C[C@@H](C=C)O |
SMILES canonique |
C=CCCCCCC=CCC#CC#CC(C=C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



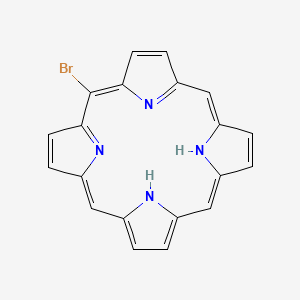
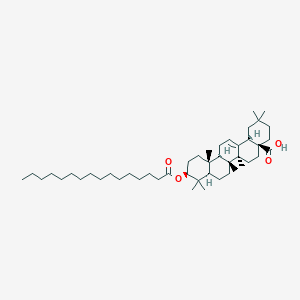
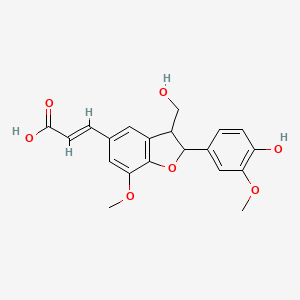


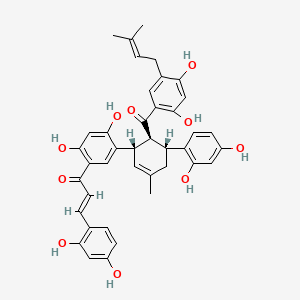

![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid](/img/structure/B1252655.png)


![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1252662.png)
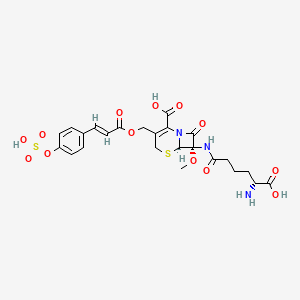
![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate](/img/structure/B1252664.png)
